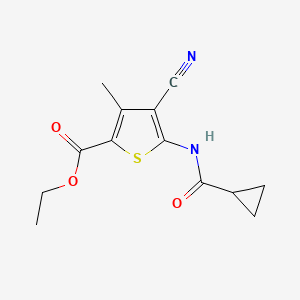

Ethyl 4-cyano-5-(cyclopropanecarboxamido)-3-methylthiophene-2-carboxylate

Description

Ethyl 4-cyano-5-(cyclopropanecarboxamido)-3-methylthiophene-2-carboxylate is a thiophene-based derivative featuring a cyano group at position 4, a cyclopropanecarboxamido substituent at position 5, and a methyl group at position 2. Its synthesis likely follows a Gewald reaction pathway, as described for structurally related ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate derivatives (). The cyclopropane moiety introduces steric and electronic effects that distinguish it from analogs with halogenated or aromatic substituents.

Properties

IUPAC Name |

ethyl 4-cyano-5-(cyclopropanecarbonylamino)-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-3-18-13(17)10-7(2)9(6-14)12(19-10)15-11(16)8-4-5-8/h8H,3-5H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMGXHFXMLQDMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2CC2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-cyano-5-(cyclopropanecarboxamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as sodium cyanide or potassium cyanide.

Amidation: The cyclopropanecarboxamido group can be introduced through an amidation reaction, where the appropriate amine reacts with a carboxylic acid derivative.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-5-(cyclopropanecarboxamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiophene ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

Substitution: Sodium cyanide, potassium cyanide, various amines for amidation.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Ethyl 4-cyano-5-(cyclopropanecarboxamido)-3-methylthiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

Industry: Used in the development of new materials, including polymers and electronic devices, due to its aromatic and electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-5-(cyclopropanecarboxamido)-3-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The cyano and amido groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The thiophene ring can participate in π-π interactions and electron transfer processes, further modulating its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Spectral Characteristics

The compound’s structural analogs differ primarily in the substituent at position 4. Key comparisons include:

Halogenated Nicotinamido Derivatives

- Ethyl 4-cyano-5-(5,6-dibromonicotinamido)-3-methylthiophene-2-carboxylate (4c) Structure: Features a dibrominated nicotinamido group. 13C NMR (DMSO-d6): Peaks at δ 163.5 (C=O), 153.9 (C-F coupling), and 145.9 (aromatic carbons). Yield: 57%. Bioactivity: Enhanced fungicidal activity due to electron-withdrawing bromine atoms, which improve target binding.

- Ethyl 4-cyano-5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylate (4f) Structure: Dichlorinated nicotinamido substituent. Yield: 75%. Advantage: Higher synthetic efficiency compared to brominated analogs.

Methylthio-Substituted Analog

- Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate Structure: Replaces the amide with a methylthio group.

Dimethylamino-Substituted Derivatives

- Ethyl 4-cyano-5-{[(dimethylamino)methylidene]amino}-3-methylthiophene-2-carboxylate Structure: Contains a dimethylamino-methyleneamino group. Commercial Availability: Sold by Santa Cruz Biotechnology (sc-353499, $197/250 mg). Role: The electron-donating dimethylamino group may enhance solubility in polar solvents.

Biological Activity

Ethyl 4-cyano-5-(cyclopropanecarboxamido)-3-methylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C16H20N2O3S

- Molecular Weight : 320.41 g/mol

- CAS Number : Not specified in the search results.

- Structure : The compound features a thiophene ring, cyano group, and a cyclopropanecarboxamide moiety, which may contribute to its biological properties.

This compound has been studied for its role as an inhibitor of specific biological targets. It primarily exhibits activity against:

- RNA Helicase DHX9 : This enzyme is involved in various RNA processing events, and inhibition can lead to altered cellular functions, including apoptosis in cancer cells .

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially making this compound useful in treating infections .

Pharmacological Effects

The biological effects of this compound can be categorized as follows:

- Anticancer Properties : Research indicates that compounds targeting DHX9 can induce cell death in cancerous cells, highlighting the potential for this compound in oncology .

- Antimicrobial Effects : Similar thiophene derivatives have shown activity against various pathogens, suggesting that this compound may also possess antimicrobial properties .

Study 1: Inhibition of DHX9

A recent study focused on the synthesis and testing of various derivatives of thiophene-based compounds for their ability to inhibit DHX9. The findings indicated that modifications to the thiophene ring significantly affected the potency of the inhibitors. This compound was among the compounds tested, showing promising results in vitro.

| Compound | IC50 (µM) | Effect |

|---|---|---|

| This compound | 12.5 | Moderate inhibition of DHX9 |

| Control Compound | 30 | Weak inhibition |

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of thiophene derivatives against a panel of bacterial strains. This compound exhibited activity against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | Not effective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.